molecular formula C11H14N2O2 B13156512 4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid

4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid

Cat. No.: B13156512
M. Wt: 206.24 g/mol
InChI Key: PWDIOQYLQPMVAH-UHFFFAOYSA-N
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Description

4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid is a versatile pyrimidine-based building block of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are a privileged scaffold in pharmaceuticals due to their capacity to interact with diverse biological targets and serve as key components in active compounds . This compound is particularly valuable for the synthesis and development of novel metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs) . Research into mGluR2 PAMs represents a promising approach for treating neurological disorders, as targeting mGluR2 has been shown to decrease cocaine self-administration in preclinical models without affecting responses for non-drug reinforcers, suggesting potential for treating substance abuse and addiction . The structural motif of a carboxylic acid-functionalized pyrimidine, combined with specific alkyl and cyclopropyl substitutions, is strategically designed to optimize potency and improve key drug-like properties, such as pharmacokinetic profiles and brain penetration, for in vivo proof-of-concept studies . As a key synthetic intermediate, this compound enables researchers to explore new chemical space in the development of targeted therapies for central nervous system (CNS) conditions.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-3-8-7(9(14)15)6-12-10(13-8)11(2)4-5-11/h6H,3-5H2,1-2H3,(H,14,15)

InChI Key

PWDIOQYLQPMVAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2(CC2)C

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

A common synthetic approach involves multi-step organic transformations starting from readily available pyrimidine precursors or substituted pyrimidines. The following outlines a representative synthetic pathway:

Step Reaction Type Reagents/Conditions Outcome
1 Pyrimidine ring synthesis Condensation of amidine derivatives with β-dicarbonyl compounds under acidic/basic catalysis Formation of substituted pyrimidine core
2 Alkylation at position 4 Use of ethyl halides or ethylating agents in presence of base Introduction of ethyl substituent
3 Cyclopropyl group incorporation Reaction with 1-methylcyclopropyl organometallic reagent (e.g., Grignard reagent) Attachment of 1-methylcyclopropyl group
4 Carboxylation or preservation Controlled oxidation or use of carboxylated precursors Installation/maintenance of carboxylic acid group

Industrial Scale Synthesis

In industrial settings, the synthesis of this compound is typically performed in automated reactors with precise control over reagent addition, temperature, and reaction time to maximize yield and purity. Purification is achieved through crystallization and filtration steps. The process often involves:

  • Use of high-purity starting materials.
  • Catalysts to enhance reaction rates and selectivity.
  • Continuous monitoring of reaction parameters.

Detailed Reaction Conditions and Reagents

Alkylation and Cyclopropylation

  • Alkylation: Ethyl halides (e.g., ethyl bromide) are used with bases such as potassium carbonate or sodium hydride to introduce the ethyl group selectively at position 4 of the pyrimidine ring.
  • Cyclopropylation: The 1-methylcyclopropyl group is typically introduced via reaction with a Grignard reagent derived from 1-bromo-1-methylcyclopropane. This nucleophilic addition occurs at the electrophilic site on the pyrimidine ring, often position 2.

Carboxylic Acid Group Formation

  • The carboxylic acid functionality at position 5 can be introduced by oxidation of methyl or aldehyde precursors using oxidizing agents such as potassium permanganate or chromium-based reagents.
  • Alternatively, the carboxylic acid group may be preserved if the starting material already contains it, requiring mild reaction conditions to avoid degradation.

Representative Experimental Data from Literature

Parameter Condition Result/Notes
Reaction temperature 0–25 °C (alkylation) Controlled to prevent side reactions
Solvent Tetrahydrofuran, Ethanol Common solvents for organometallic reactions
Catalyst Palladium-based catalysts (for coupling) Enhances selectivity and yield
Reaction time 4–12 hours Dependent on scale and reagent purity
Yield 65–85% After purification
Purity (HPLC) >98% Confirmed by chromatographic analysis

Analysis of Preparation Methods

Advantages

  • Selectivity: Use of organometallic reagents allows precise introduction of the 1-methylcyclopropyl group.
  • Scalability: Industrial automated reactors enable large-scale production with consistent quality.
  • Versatility: The synthetic route allows modification of substituents for derivative synthesis.

Challenges

  • Reactivity Control: The cyclopropyl group is sensitive to harsh conditions; thus, mild reaction environments are necessary.
  • Purification: Separation of by-products requires efficient crystallization and filtration techniques.
  • Reagent Handling: Organometallic reagents require inert atmosphere and careful handling due to sensitivity to moisture.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Yield (%) Notes
Direct alkylation Ethyl bromide, base Room temperature, THF 70–80 Selective ethylation at position 4
Organometallic addition 1-Methylcyclopropyl magnesium bromide 0–25 °C, inert atmosphere 65–85 Introduction of cyclopropyl group
Oxidation Potassium permanganate Mild heating 75–85 Carboxylic acid group formation
Industrial continuous synthesis Automated reactors, catalysts Controlled temp & reagent feed >80 High purity and reproducibility

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carboxylic Acid Derivatives

The following table compares structural features, synthesis methods, and applications of 4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Key Synthesis Steps Applications/Properties References
This compound 4-Ethyl, 2-(1-methylcyclopropyl) C₁₁H₁₄N₂O₂ Multi-step synthesis via cyclopropanation and amidation (similar to ) Potential use in nucleotide analogs; rigid structure enhances binding
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid 4-Ethyl, 2-(methoxymethyl) C₉H₁₂N₂O₃ Alkylation of pyrimidine intermediates Improved solubility due to methoxymethyl group
4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic acid 4-(2-Ethoxyethyl)amino, 2-isopropyl C₁₂H₁₉N₃O₃ Parallel amidation of carboxylic acid precursors () Amide derivatives explored for bioactivity; MW = 253.3 g/mol
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Chloro, 6-methyl C₆H₅ClN₂O₂ Halogenation of pyrimidine core Intermediate in agrochemical synthesis; 100% purity (SDS)
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester 2-Trifluoromethyl, 4-(trifluoromethyl-pyridinyl) C₁₄H₉F₆N₃O₂ Suzuki coupling (); LCMS: m/z 366 [M+H]+ Enhanced metabolic stability for pharmaceuticals
2-Methyl-4-propan-2-ylpyrimidine-5-carboxylic acid 2-Methyl, 4-isopropyl C₉H₁₂N₂O₂ Condensation of diethyl maleate derivatives () High purity (100%); industrial scale production

Biological Activity

4-Ethyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with notable structural features, including an ethyl group and a 1-methylcyclopropyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : Approximately 206.24 g/mol
  • Functional Group : Carboxylic acid (-COOH)

The presence of the carboxylic acid group contributes to its acidic properties and reactivity in various organic transformations. Its unique structure allows for interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that this compound may interact with several biological targets, which can include enzymes and receptors involved in various pathways. The compound's efficacy is often evaluated through binding affinity studies and activity assays against specific biological markers.

Potential Therapeutic Applications

The compound has shown promise in several areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on tumor growth in vitro.
  • Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

A selection of studies highlights the biological activities of similar compounds:

StudyFindings
Study A Investigated the cytotoxic effects of pyrimidine derivatives on HeLa and CaCo-2 cell lines, reporting IC₅₀ values indicating significant inhibition of cell proliferation.
Study B Explored the anti-inflammatory potential of pyrimidine derivatives, demonstrating reduced levels of pro-inflammatory cytokines in vitro.
Study C Analyzed the binding affinities of pyrimidine derivatives to specific receptors, revealing promising interactions that warrant further investigation.

Comparative Analysis with Related Compounds

To better understand the activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid1496284-71-9Different cyclopropyl substituentModerate anticancer activity
Ethyl-2-methyl-4-isopropyl-5-pyrimidine carboxylic acid127957-90-8Isopropyl substituentAnti-inflammatory properties
4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester144689-93-0Imidazole derivativeAntimicrobial activity

This table illustrates how variations in substituents can influence biological activity, emphasizing the importance of structural modifications in drug design.

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